molecular formula C16H28Cl2OSn B14325577 Bis(8-chlorooct-6-EN-1-YL)stannanone CAS No. 106326-90-3

Bis(8-chlorooct-6-EN-1-YL)stannanone

Cat. No.: B14325577
CAS No.: 106326-90-3
M. Wt: 426.0 g/mol
InChI Key: ZLCIOCZGNLHITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(8-chlorooct-6-en-1-yl)stannanone is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(8-chlorooct-6-en-1-yl)stannanone typically involves the reaction of 8-chlorooct-6-en-1-yl chloride with a tin-based reagent. One common method is the reaction of 8-chlorooct-6-en-1-yl chloride with tin(IV) chloride (SnCl4) in the presence of a suitable solvent, such as dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Bis(8-chlorooct-6-en-1-yl)stannanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other tin-containing compounds.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides or organotin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Organotin compounds with different functional groups.

Scientific Research Applications

Bis(8-chlorooct-6-en-1-yl)stannanone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Bis(8-chlorooct-6-en-1-yl)stannanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in certain cell types.

Comparison with Similar Compounds

Similar Compounds

    8-Chlorooct-1-ene: A related compound with similar structural features but lacking the tin atom.

    Organotin Compounds: A broad class of compounds containing tin atoms bonded to organic groups, including tributyltin and triphenyltin derivatives.

Uniqueness

Bis(8-chlorooct-6-en-1-yl)stannanone is unique due to its specific combination of the 8-chlorooct-6-en-1-yl group and the tin atom. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

106326-90-3

Molecular Formula

C16H28Cl2OSn

Molecular Weight

426.0 g/mol

IUPAC Name

bis(8-chlorooct-6-enyl)-oxotin

InChI

InChI=1S/2C8H14Cl.O.Sn/c2*1-2-3-4-5-6-7-8-9;;/h2*6-7H,1-5,8H2;;

InChI Key

ZLCIOCZGNLHITM-UHFFFAOYSA-N

Canonical SMILES

C(CCC=CCCl)CC[Sn](=O)CCCCCC=CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.